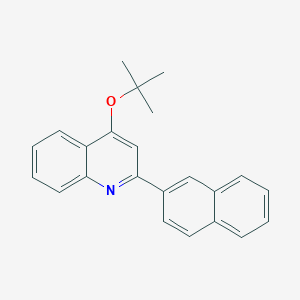![molecular formula C26H32N6O2 B8459470 tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8459470.png)
tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with indazole moieties
Méthodes De Préparation
The synthesis of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indazole moieties: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the piperazine ring: The indazole units are then linked to the piperazine ring via a bis-methyl bridge.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
Analyse Des Réactions Chimiques
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole moieties, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of more complex molecules and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indazole moieties can bind to enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate can be compared with other compounds that feature indazole or piperazine rings:
Indazole Derivatives: Compounds like indazole-3-carboxylic acid and 1-methylindazole have similar structural features but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine share the piperazine core but have different substituents that alter their properties.
The uniqueness of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate lies in its combination of indazole and piperazine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H32N6O2 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H32N6O2/c1-26(2,3)34-25(33)32-12-10-31(11-13-32)24(18-6-8-22-20(14-18)16-27-29(22)4)19-7-9-23-21(15-19)17-28-30(23)5/h6-9,14-17,24H,10-13H2,1-5H3 |
Clé InChI |
HYOLEBZJHCXICA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC3=C(C=C2)N(N=C3)C)C4=CC5=C(C=C4)N(N=C5)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1']Bipiperidinyl-2,4-dione](/img/structure/B8459423.png)

![1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8459452.png)



![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8459476.png)




